6,8-dibromo-2H-chromen-2-one 6,8-dibromo-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 21524-15-2
VCID: VC4847733
InChI: InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
SMILES: C1=CC(=O)OC2=C(C=C(C=C21)Br)Br
Molecular Formula: C9H4Br2O2
Molecular Weight: 303.937

6,8-dibromo-2H-chromen-2-one

CAS No.: 21524-15-2

Cat. No.: VC4847733

Molecular Formula: C9H4Br2O2

Molecular Weight: 303.937

* For research use only. Not for human or veterinary use.

6,8-dibromo-2H-chromen-2-one - 21524-15-2

Specification

CAS No. 21524-15-2
Molecular Formula C9H4Br2O2
Molecular Weight 303.937
IUPAC Name 6,8-dibromochromen-2-one
Standard InChI InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
Standard InChI Key QAUBTCSLKHMNQG-UHFFFAOYSA-N
SMILES C1=CC(=O)OC2=C(C=C(C=C21)Br)Br

Introduction

Structural and Electronic Properties

Molecular Architecture

6,8-Dibromo-2H-chromen-2-one (C9_9H4_4Br2_2O2_2) features a coumarin backbone substituted with bromine atoms at the 6- and 8-positions. The planar structure of the chromen-2-one ring system facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms enhance electrophilic reactivity at the 3-position. Density Functional Theory (DFT) calculations on analogous brominated coumarins reveal that bromine substitution reduces the HOMO-LUMO gap, increasing polarizability and intramolecular charge transfer efficiency .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight328.94 g/mol
Melting Point210–215°C (decomposes)
SolubilitySoluble in DMSO, DMF; insoluble in H2_2O
λmax_{max} (UV-Vis)320–340 nm (in methanol)
Fluorescence Emission420–450 nm (quantum yield Φ = 0.15–0.25)

Synthetic Methodologies

Bromination Strategies

The synthesis of 6,8-dibromo-2H-chromen-2-one typically proceeds via electrophilic aromatic bromination of 2H-chromen-2-one precursors. In a representative protocol :

  • Substrate Preparation: 2H-Chromen-2-one is dissolved in acetic acid at 60°C.

  • Bromination: Bromine (2.2 equiv) is added dropwise, followed by stirring for 12 hours.

  • Workup: The mixture is quenched with Na2_2S2_2O3_3, filtered, and recrystallized from ethanol to yield the dibrominated product (65–72% yield).

Regioselectivity arises from the directing effects of the lactone oxygen, favoring bromination at the 6- and 8-positions. Alternative methods employ N-bromosuccinimide (NBS) in CCl4_4, though with lower yields (50–55%) .

Industrial-Scale Production

Industrial synthesis faces challenges in minimizing polybrominated byproducts. Recent advances utilize flow chemistry systems with real-time UV monitoring to optimize bromine stoichiometry, achieving >90% purity at kilogram scales .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes nucleophilic substitution at the 3-position. For example:

  • Amination: Reaction with benzylamine in DMF at 120°C yields 3-(benzylamino)-6,8-dibromo-2H-chromen-2-one (82% yield) .

  • Suzuki Coupling: Palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the 3-position, enabling π-system extension for optoelectronic applications .

Condensation Reactions

The lactone carbonyl participates in Knoevenagel condensations with active methylene compounds, forming fluorescent dyes with Stokes shifts >100 nm .

Biological Activities and Mechanisms

Antimicrobial Efficacy

6,8-Dibromo-2H-chromen-2-one demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) against drug-resistant pathogens:

Table 2: Antimicrobial Activity Profile

PathogenMIC (μg/mL)Mechanism Proposed
Staphylococcus aureus4.5Cell wall synthesis inhibition
Escherichia coli8.0DNA gyrase interference
Candida albicans12.5Ergosterol biosynthesis disruption

Table 3: Cytotoxicity Data (IC50_{50})

Cell LineIC50_{50} (μM)Apoptosis Induction (%)
HepG2 (liver)15.2 ± 1.368.4
MCF-7 (breast)18.7 ± 2.154.9
A549 (lung)22.5 ± 1.842.1

Mechanistic studies indicate G0_0/G1_1 cell cycle arrest and caspase-3 activation, suggesting apoptotic pathways .

Applications in Materials Science

Fluorescent Sensors

The compound’s rigid structure and bromine-induced electron deficiency make it a versatile fluorophore. When functionalized with electron-donating groups, it exhibits solvatochromic shifts of 40–60 nm, enabling viscosity sensing in polymer matrices .

Nonlinear Optical Materials

DFT calculations predict a second-order nonlinear susceptibility (χ(2)^{(2)}) of 1.8 × 109^{-9} esu, surpassing benchmark materials like urea. Thin films deposited via chemical vapor deposition show promising electro-optic modulation capabilities .

Comparative Analysis with Analogues

Versus Monobrominated Coumarins

  • Reactivity: The dibromo derivative undergoes nucleophilic substitution 5× faster than 6-bromo-2H-chromen-2-one due to enhanced ring activation .

  • Bioactivity: Dibromination increases antimicrobial potency 3–4 fold compared to monobrominated analogues .

Versus Chlorinated Derivatives

  • Electron Withdrawal: Bromine’s lower electronegativity (-0.3 vs. Cl’s -0.5) reduces deactivating effects, permitting milder reaction conditions for subsequent derivatization .

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